Tetradecahydroacridine

描述

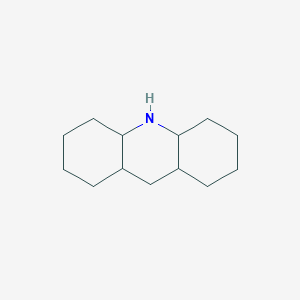

Structure

3D Structure

属性

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h10-14H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTPCSZJZAKJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC3CCCCC3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937301 | |

| Record name | Tetradecahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16726-19-5, 24526-17-8 | |

| Record name | 4aalpha,8abeta,9abeta,10aalpha-Tetradecahydroacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016726195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4aalpha,8abeta,9aalpha,10aalpha-Tetradecahydroacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024526178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and properties of tetradecahydroacridine derivatives

An In-depth Technical Guide to the Synthesis and Properties of Tetradecahydroacridine Derivatives

Abstract

The this compound scaffold, a fully saturated heterocyclic system, represents a fascinating yet underexplored area in medicinal chemistry. Unlike their well-studied aromatic and partially saturated counterparts (acridines, tetrahydroacridines), which are known for their DNA intercalation and enzymatic inhibition, the sp³-rich, three-dimensional architecture of tetradecahydroacridines offers a distinct platform for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, stereochemistry, and biological properties of these derivatives. We delve into the causality behind synthetic strategies, provide detailed experimental protocols, and present a critical analysis of their physicochemical and pharmacological characteristics, aiming to equip researchers and drug development professionals with the foundational knowledge to explore this promising chemical space.

Introduction: The Rationale for Exploring Saturated Acridine Scaffolds

Acridine and its derivatives have a long history in medicinal chemistry, with applications ranging from anticancer to antimicrobial and anti-Alzheimer's agents.[1] Their biological activity is often attributed to the planar nature of the aromatic rings, which facilitates intercalation into DNA or binding to flat enzymatic active sites.[1] However, the clinical application of many acridine-based drugs has been hampered by side effects.[2]

The strategic shift towards saturated heterocyclic systems, such as this compound (also known as perhydroacridine), is driven by the pursuit of improved pharmacological profiles. Saturation of the acridine core disrupts planarity, introducing a three-dimensional, chiral structure. This fundamental change offers several potential advantages in drug design:

-

Novel Structure-Activity Relationships (SAR): The defined stereochemistry of the multiple chiral centers allows for fine-tuning of ligand-receptor interactions in a 3D space, potentially leading to higher selectivity and potency.

-

Improved Physicochemical Properties: Increased sp³ character generally leads to better solubility, metabolic stability, and oral bioavailability compared to flat, aromatic systems.

-

Access to New Biological Targets: The 3D shape of perhydroacridines may enable interaction with biological targets that are inaccessible to their planar counterparts.

This guide will focus on the primary synthetic route to these molecules—catalytic hydrogenation—and explore the properties of the resulting stereoisomers.

Synthesis of this compound Derivatives: A Stereochemical Challenge

The most direct route to this compound is the complete reduction of the aromatic acridine core. Catalytic hydrogenation is the method of choice, but the process is a complex, stepwise reduction that presents significant stereochemical challenges.

The Hydrogenation Pathway: From Aromaticity to Saturation

The hydrogenation of acridine does not occur in a single step but proceeds through a series of partially hydrogenated intermediates. A plausible reaction pathway involves the initial reduction of the most reactive central ring, followed by the sequential reduction of the outer rings.[3]

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Catalyst and Reagent Preparation: To a high-pressure autoclave reactor, add acridine (1.0 eq) and 5% Rhodium on alumina (Rh/Al₂O₃) (10 wt% of the substrate).

-

Solvent Addition: Add a suitable solvent, such as cyclohexane or acetic acid, to achieve a substrate concentration of approximately 0.1 M.

-

Inerting the Reactor: Seal the reactor and purge it three times with nitrogen gas to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 100 atm. Begin stirring and heat the reactor to 150°C. Maintain these conditions for 24-48 hours, or until hydrogen uptake ceases.

-

Reaction Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: Open the reactor and dilute the reaction mixture with methanol. Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a mixture of stereoisomers.

-

Purification: The individual stereoisomers can be separated by column chromatography on silica gel or by fractional distillation under high vacuum. The cis,syn,cis isomer is typically one of the major products under these kinetic conditions.

Physicochemical and Spectroscopic Properties

The saturation of the acridine ring system results in a non-planar, conformationally complex molecule. Understanding the properties of the different stereoisomers is critical for their application in drug development.

Stereoisomerism

This compound has four chiral centers, leading to a number of possible stereoisomers. The fusion of the three six-membered rings can be either cis or trans. A detailed study has identified and characterized six of these stereoisomers. [4]The relative stereochemistry is often described using terms like cis,syn,cis and cis,anti,cis.

Caption: Examples of this compound stereoisomers.

Spectroscopic Characterization

NMR spectroscopy is the most powerful tool for distinguishing between the different stereoisomers of this compound.

-

¹³C NMR Spectroscopy: The chemical shift of each carbon atom is highly sensitive to the local stereochemical environment. A comprehensive study has reported the experimental and DFT-calculated ¹³C NMR chemical shifts for six stereoisomers, providing a valuable reference for structural assignment. [4][5]The symmetry of the molecule is reflected in the number of unique signals in the ¹³C NMR spectrum.

-

¹H NMR Spectroscopy: The proton NMR spectrum is typically complex due to extensive signal overlap in the aliphatic region (1.0-3.5 ppm). However, 2D NMR techniques such as COSY, HSQC, and HMBC are essential for assigning the proton and carbon signals unambiguously.

Table 1: Representative Spectroscopic and Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₃N | [6] |

| Molecular Weight | 193.33 g/mol | [6] |

| Monoisotopic Mass | 193.183049738 Da | [6] |

| XLogP3 | 3.3 | [6] |

| Topological Polar Surface Area | 12.0 Ų | [6] |

| Representative ¹³C NMR Shifts (ppm) | Varies by isomer (e.g., 22-60 ppm) | [4][5] |

Pharmacological Properties and Therapeutic Potential

While the pharmacology of fully saturated acridines is a nascent field, the known biological activities of partially saturated derivatives provide a strong rationale for their investigation. Acridine derivatives have been explored for a wide range of therapeutic applications. [7]

Known Activities of Related Acridine Scaffolds

-

Anticancer Activity: Many acridine derivatives exhibit potent anticancer activity, often through DNA intercalation or inhibition of topoisomerase enzymes. [1][2]Some 9-aminoacridine derivatives have shown IC₅₀ values in the low micromolar and even nanomolar range against various cancer cell lines. [8][9]* Antidiabetic Potential: Recent studies have shown that certain tetrahydroacridine derivatives can exhibit antidiabetic properties, potentially through the inhibition of enzymes like α-amylase and DPP-IV. [6][7][10][11]* Cholinesterase Inhibition: Tacrine (1,2,3,4-tetrahydroacridin-9-amine) was one of the first drugs approved for the treatment of Alzheimer's disease, acting as a cholinesterase inhibitor. This highlights the potential of the acridine scaffold in neurodegenerative diseases.

Table 2: Selected Biological Activities of Acridine Derivatives (Illustrative Examples)

| Compound Class | Target/Activity | Cell Line / Model | IC₅₀ / Activity Value | Source(s) |

| Platinum-Acridine Hybrids | Anticancer | HepG2 (Liver) | 0.057 µM | [9] |

| 9-Anilinoacridine Derivative | Anticancer (HER2 inh.) | SK-BR-3 (Breast) | 14.87 µM | [1] |

| Tetrahydroacridine Derivative | Antidiabetic | In vivo (rats) | Significant glucose lowering at 100mg/kg | [7] |

| 9-Aminoacridine Derivative | Anticancer | K562 (Leukemia) | Low µM activity | [2] |

Future Directions for this compound Derivatives

The rigid, three-dimensional nature of this compound derivatives makes them ideal scaffolds for targeting protein-protein interactions or enzymes with well-defined 3D pockets. Future research should focus on:

-

Stereoselective Synthesis: Developing robust and scalable synthetic routes to individual stereoisomers.

-

Pharmacological Screening: Evaluating libraries of these compounds against a broad range of biological targets, including those in oncology, metabolic diseases, and neuroscience.

-

Computational Modeling: Using the defined stereochemistry of these molecules to perform structure-based drug design and predict binding affinities.

Conclusion

This compound derivatives represent a departure from the traditional, planar acridine based therapeutics. Their synthesis, while challenging due to stereochemical complexity, opens the door to a new class of sp³-rich scaffolds with significant potential in drug discovery. The ability to control the three-dimensional arrangement of substituents offers a powerful tool for designing selective and potent modulators of biological function. This guide has provided the foundational knowledge of their synthesis and properties, and it is hoped that it will stimulate further research into this promising, yet underexplored, area of medicinal chemistry.

References

-

Sakanishi, K., Ohira, M., Mochida, I., Okazaki, H., & Soeda, M. (1988). Kinetics and stereochemistry in the catalytic hydrogenation of acridine. Journal of the Chemical Society, Perkin Transactions 2, 1769-1773. ([Link])

-

Kadry, A., Abdellah, W. A., et al. (2025). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Scientific Reports. ([Link])

-

Potmischil, F., Hillebrand, M., & Kalchhauser, H. (2020). Hydroacridines: Part 33. An experimental and DFT study of the 13C NMR chemical shifts of the nitrosamines derived from the six stereoisomers of this compound. Magnetic Resonance in Chemistry. ([Link])

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 140130, this compound. ([Link])

-

Herole, R. A., et al. (2023). Synthesis, Characterisation and Anticancer Study of Acridine derivatives. Tropical Journal of Pharmaceutical and Life Sciences. ([Link])

-

Potmischil, F., Hillebrand, M., & Kalchhauser, H. (2020). Hydroacridines: Part 33. An experimental and DFT study of the 13C NMR chemical shifts of the nitrosamines derived from the six stereoisomers of this compound. Request PDF on ResearchGate. ([Link])

-

Gamal, M., et al. (2024). In vitro Cytotoxicity IC50 (μM) of the 9-substituted acridine derivatives (A1–A20) versus DOX. ResearchGate. ([Link])

-

Kadry, A., Abdellah, W. A., et al. (2025). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. PMC - NIH. ([Link])

-

Kadry, A., Abdellah, W. A., et al. (2025). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. PubMed. ([Link])

-

Bierer, D., et al. (2018). Platinum–Acridine Agents with High Activity in Cancers Expressing the Solute Carrier MATE1 (SLC47A1). PMC - PubMed Central. ([Link])

-

Kadry, A., Abdellah, W. A., et al. (2025). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. ResearchGate. ([Link])

-

ResearchGate. (2021). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. ([Link])

-

Al-Ostoot, F. H., et al. (2023). Acridine as an Anti-Tumour Agent: A Critical Review. PMC - NIH. ([Link])

-

Werkmeister, S., Neumann, J., & Junge, K. (2013). Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. Angewandte Chemie International Edition. ([Link])

-

Potmischil, F., et al. (2002). Hydroacridines: Part 23. 1H and 13C NMR spectra of sym-octahydroacridine, its 9-(3-pyridyl) and 9-(4-pyridyl) derivatives and the corresponding N(10)-oxides. Magnetic Resonance in Chemistry. ([Link])

-

Mignon, P., et al. (2013). Unusual reactivities of acridine derivatives in catalytic hydrogenation. A combined experimental and theoretical study. Semantic Scholar. ([Link])

-

Wang, Z., et al. (2022). The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. MDPI. ([Link])

-

Thomson, R. J., et al. (2015). Total Synthesis and Pharmacological Evaluation of Phochrodines A–C. PubMed Central. ([Link])

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. ([Link])

-

Sharma, A., et al. (2020). A mini review on pyridoacridines: Prospective lead compounds in medicinal chemistry. ResearchGate. ([Link])

-

Velazquez-Garcia, J. J., et al. (2024). Fe2_180k, CCDC 2332895: Experimental Crystal Structure Determination. PUBDB. ([Link])

-

Zhang, Z. (2018). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. ([Link])

-

Senthamarai, T., et al. (2018). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. ([Link])

-

Wang, F., et al. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed. ([Link])

-

Wang, D., et al. (2023). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers. ([Link])

-

Johnson Matthey. (n.d.). C301099 5: Rhodium on alumina catalyst. ([Link])

-

Arhangelskis, M., et al. (2021). A Pseudouridine Isoxazolidinyl Nucleoside Analogue Structural Analysis: A Morphological Approach. MDPI. ([Link])

-

Herrera, F., et al. (2019). Crystal structure, spectroscopic characterization and Hirshfeld surface analysis of aquadichlorido{N-[(pyridin-2-yl)methylidene]aniline}copper(II) monohydrate. NIH. ([Link])

-

Senthamarai, T., et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ResearchGate. ([Link])

-

Sal'nikov, O. G., et al. (2025). X-ray study of titania- and alumina-supported rhodium catalysts for the hydrogenation of hydrocarbons. ResearchGate. ([Link])

- Breck, D. W. (1958). Separation of cis and trans isomers.

-

NIST. (n.d.). cis,syn,cis-Perhydrophenanthrene. NIST WebBook. ([Link])

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12795909, trans-Syn-cis-perhydrophenanthrene. ([Link])

-

Tursunkhodjaeva, F. M., et al. (2015). Crystal structure of anagyrine perchlorate. PMC - NIH. ([Link])

Sources

- 1. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. informativejournals.com [informativejournals.com]

- 3. Kinetics and stereochemistry in the catalytic hydrogenation of acridine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Hydroacridines: Part 33. An experimental and DFT study of the 13 C NMR chemical shifts of the nitrosamines derived from the six stereoisomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights | Semantic Scholar [semanticscholar.org]

- 7. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Platinum–Acridine Agents with High Activity in Cancers Expressing the Solute Carrier MATE1 (SLC47A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Isomers of Tetradecahydroacridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetradecahydroacridine Scaffold

This compound, also known as perhydroacridine, is a fully saturated heterocyclic organic compound with the chemical formula C₁₃H₂₃N.[1] Its structure consists of three fused six-membered rings, forming a rigid tricyclic system. This scaffold is a foundational structure in medicinal chemistry, with its partially unsaturated analog, tetrahydroacridine, being a known acetylcholinesterase inhibitor once investigated for the treatment of Alzheimer's disease. The complete saturation of the ring system in this compound introduces a high degree of three-dimensionality and complex stereochemistry, which is of paramount importance in the context of modern drug development.

The precise spatial arrangement of atoms in a drug molecule is a critical determinant of its pharmacological activity. Different stereoisomers of a chiral drug can exhibit varied efficacy, pharmacokinetic profiles, and toxicity.[2][3][4] Regulatory bodies, such as the FDA, now mandate the characterization of individual stereoisomers in new drug candidates.[5] This guide provides a comprehensive technical overview of the molecular structure of this compound, a detailed exploration of its stereoisomers, and the analytical techniques employed for their synthesis, separation, and characterization.

The Stereochemical Complexity of this compound

The fusion of the three cyclohexane rings in this compound gives rise to a number of stereoisomers. The stereochemistry is primarily determined by the relative orientation of the hydrogen atoms at the ring junctions. There are four chiral centers in the this compound molecule, which could theoretically lead to 2⁴ = 16 stereoisomers. However, due to the fused ring structure, the number of stable and practically accessible isomers is lower.

The nomenclature for these isomers can be complex, often using prefixes like cis, trans, syn, and anti to describe the relative stereochemistry at the ring fusions. Based on analogies with similar fused ring systems like decalin and perhydroanthracene, the key stereochemical variations arise from the fusion of the rings.[4][5]

The two main categories of isomers are based on the fusion of the outer rings to the central nitrogen-containing ring:

-

Cis-fused isomers: In these isomers, the hydrogen atoms at the bridgehead carbons are on the same side of the ring system. This leads to a bent or V-shaped molecule. Cis-fused decalins are known to be conformationally mobile, capable of ring-flipping.[2][3][5]

-

Trans-fused isomers: Here, the hydrogen atoms at the bridgehead carbons are on opposite sides of the ring system. This results in a more linear and rigid structure. Trans-fused decalins are conformationally "locked" and cannot undergo ring inversion.[3][5]

Within these categories, further isomerism is possible based on the relative orientation of the two outer rings with respect to each other, leading to terms like syn (on the same side) and anti (on opposite sides). Some of the commonly cited stereoisomers of perhydroacridine include:

-

cis-syn-cis-perhydroacridine

-

cis-anti-cis-perhydroacridine

-

trans-syn-trans-perhydroacridine

The distinct three-dimensional shapes of these isomers mean they will interact differently with chiral biological targets such as enzymes and receptors, leading to potentially significant differences in their pharmacological and toxicological profiles.

Synthesis and Separation of this compound Isomers

The synthesis of this compound and its isomers is most commonly achieved through the catalytic hydrogenation of acridine or its partially hydrogenated derivatives.[2][5] The stereochemical outcome of this reaction is highly dependent on the reaction conditions, including the choice of catalyst, temperature, and pressure.

Experimental Protocol: Stereoselective Catalytic Hydrogenation of Acridine

This protocol is a representative example based on literature for the synthesis of perhydroacridine isomers.

Objective: To synthesize a mixture of this compound stereoisomers via catalytic hydrogenation of acridine.

Materials:

-

Acridine

-

Palladium on alumina (Pd-Al₂O₃) catalyst

-

Solvent (e.g., decalin or a high-boiling point alkane)

-

High-pressure autoclave reactor

-

Hydrogen gas source

-

Standard glassware for filtration and solvent removal

Procedure:

-

A solution of acridine in the chosen solvent is placed in a high-pressure autoclave.

-

The Pd-Al₂O₃ catalyst is added to the solution.

-

The autoclave is sealed and purged several times with hydrogen gas to remove any air.

-

The reactor is pressurized with hydrogen to the desired pressure.

-

The mixture is heated to the target temperature with constant stirring.

-

The reaction is allowed to proceed for a set period, with pressure maintained by the addition of hydrogen as it is consumed.

-

After the reaction is complete, the autoclave is cooled to room temperature and carefully depressurized.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the crude product, which will be a mixture of this compound isomers.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on alumina is a common and effective catalyst for the hydrogenation of aromatic rings.

-

Temperature and Pressure: The stereoselectivity of the hydrogenation is influenced by temperature. Lower temperatures (e.g., 150 °C) may favor kinetically controlled products, while higher temperatures (e.g., 250 °C) can lead to thermodynamically more stable isomers through equilibrium.[5]

-

Solvent: A high-boiling, inert solvent is used to allow for a wide range of reaction temperatures.

Sources

- 1. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unusual reactivities of acridine derivatives in catalytic hydrogenation. A combined experimental and theoretical study | Semantic Scholar [semanticscholar.org]

- 4. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 5. Kinetics and stereochemistry in the catalytic hydrogenation of acridine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Perhydroacridine Core: A Journey from Coal Tar to Complex Stereochemistry and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The perhydroacridine scaffold, a fully saturated tricyclic heteroatom-containing ring system, represents a fascinating yet often overlooked class of molecules. Its history is deeply intertwined with the development of catalytic hydrogenation and the evolution of stereochemical analysis. From its conceptual origins in the aromatic acridine first isolated from coal tar in 1870, the journey to its fully saturated counterpart has been a testament to the advancements in synthetic organic chemistry and analytical techniques. This guide provides a comprehensive technical overview of the discovery, history, synthesis, and stereochemical intricacies of perhydroacridine compounds, offering valuable insights for researchers in medicinal chemistry and materials science. We will delve into the pioneering early-20th-century hydrogenation methods, the critical mid-century advancements in stereoselective synthesis, and the modern analytical techniques that have unraveled the complex conformational landscape of its stereoisomers.

Introduction: From Planar Aromaticity to Three-Dimensional Complexity

The story of perhydroacridine begins with its aromatic precursor, acridine. First isolated from coal tar by Carl Gräbe and Heinrich Caro in 1870, acridine is a planar, nitrogen-containing heterocyclic compound structurally related to anthracene.[1][2] Its discovery spurred significant interest, initially due to the vibrant colors of its derivatives, which found use as dyes.[1] The early 20th century witnessed the discovery of the biological activities of acridine derivatives, leading to their investigation as antiseptics and antimalarial agents.[2][3]

The transition from the planar, aromatic acridine to the three-dimensional, saturated perhydroacridine skeleton marks a significant leap in chemical complexity. The hydrogenation of the three aromatic rings introduces multiple stereocenters, giving rise to a variety of stereoisomers with distinct spatial arrangements and, consequently, different physical, chemical, and biological properties. This guide will navigate the historical and technical landscape of this transformation, from the early, non-selective reduction methods to the sophisticated, stereocontrolled syntheses that are now available.

The Dawn of Saturation: Early Synthetic Endeavors

While a singular, celebrated "discovery" of perhydroacridine is not prominent in the historical literature, its synthesis was the logical progression of the burgeoning field of catalytic hydrogenation in the early to mid-20th century. The drive to understand the fundamental properties of saturated ring systems and to create novel molecular scaffolds spurred chemists to explore the complete reduction of aromatic compounds.

Catalytic Hydrogenation: The Primary Gateway

The most direct route to the perhydroacridine core is the catalytic hydrogenation of acridine. Early investigations into the reduction of nitrogen-containing heterocycles laid the groundwork for these efforts. The choice of catalyst and reaction conditions was found to be crucial in determining the extent of reduction.

Historically, different catalysts exhibited varying selectivities:

-

Partial Reduction: Chemical reducing agents like zinc in hydrochloric acid were known to selectively reduce the central pyridine ring of acridine to yield 9,10-dihydroacridine.[3][4]

-

Complete Reduction: The complete saturation of all three rings to form perhydroacridine required more forcing conditions and the use of powerful hydrogenation catalysts. Pioneers in this field, such as Homer Adkins, developed highly active catalysts like the copper-chromium oxide (Adkins catalyst) and Raney nickel, which were instrumental in the hydrogenation of a wide range of organic compounds, including nitrogen heterocycles. While specific early publications detailing the first synthesis of perhydroacridine are scarce, the work of Adkins and others in the 1930s and 1940s on the high-pressure hydrogenation of pyridines and quinolines strongly suggests that the synthesis of perhydroacridine was achieved during this era.[5]

A general representation of the catalytic hydrogenation of acridine to perhydroacridine is shown below:

Caption: Catalytic hydrogenation of acridine to perhydroacridine.

Historical Methods for Structural Elucidation of Nitrogen Heterocycles

In the absence of modern spectroscopic techniques, early chemists relied on degradative methods to elucidate the structure of complex nitrogen-containing molecules. While not directly synthetic methods for perhydroacridine, these techniques were crucial in confirming the ring structures of related alkaloids and would have been part of the analytical toolkit of the time.

-

Hofmann Degradation: This reaction involves the exhaustive methylation of an amine, followed by elimination with a base to open the nitrogen-containing ring.[6]

-

Emde Degradation: A modification of the Hofmann degradation, the Emde degradation uses sodium amalgam or catalytic hydrogenation to cleave quaternary ammonium salts, and was particularly useful for ring systems that were resistant to the Hofmann procedure.[7][8]

-

von Braun Reaction: This reaction utilizes cyanogen bromide to cleave tertiary amines, yielding a cyanamide and an alkyl bromide, providing another tool for dissecting complex amine structures.[9][10]

These classical methods, though largely superseded by modern analytical techniques, were fundamental to the structural characterization of the parent heterocyclic systems from which perhydroacridines are derived.

The Rise of Stereochemistry: Understanding the Perhydroacridine Isomers

The complete hydrogenation of acridine can theoretically lead to several stereoisomers due to the creation of four chiral centers at the ring junctions. The two most commonly studied and synthesized isomers are the cis-syn-cis and cis-anti-cis forms.

Caption: The two primary stereoisomers of perhydroacridine.

The development of methods to selectively synthesize these isomers and the subsequent analysis of their conformational preferences marked a significant maturation of the field.

Stereodirected Synthesis

A landmark study by Sakanishi et al. in 1988 provided a detailed investigation into the kinetics and stereochemistry of the catalytic hydrogenation of acridine over a palladium-alumina catalyst.[7] This work elucidated the reaction pathway and the factors influencing the formation of different stereoisomers.

The study revealed a consecutive reaction pathway: Acridine → 9,10-Dihydroacridine → Octahydroacridine → Perhydroacridine

The stereoselectivity of the final hydrogenation step to perhydroacridine was found to be dependent on the reaction temperature:

-

Low Temperature (e.g., 150 °C): Kinetically controlled, favoring the formation of the cis-syn-cis isomer due to the preferential adsorption of the octahydroacridine intermediate on the catalyst surface.

-

High Temperature (e.g., 250 °C): Thermodynamically controlled, leading to the more stable cis-anti-cis isomer through equilibrium.

This ability to control the stereochemical outcome by tuning the reaction conditions was a significant advancement in the synthesis of perhydroacridine derivatives.

Conformational Analysis: Unraveling the 3D Structure

The determination of the three-dimensional structures and conformational dynamics of the perhydroacridine isomers has been a central theme in their study. Early investigations relied on spectroscopic techniques that provided indirect evidence of the molecular geometry.

Infrared (IR) Spectroscopy: In saturated nitrogen heterocycles, the presence of C-H stretching bands at frequencies below 2800 cm⁻¹, known as Bohlmann bands , is indicative of a trans-diaxial arrangement of the nitrogen lone pair and an adjacent axial proton. While specific early IR studies on perhydroacridine are not well-documented, the principles of conformational analysis using IR spectroscopy were being developed for similar saturated heterocyclic systems.[11][12][13] The presence or absence of Bohlmann bands would have provided early clues about the conformation of the piperidine ring within the perhydroacridine framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The advent of NMR spectroscopy revolutionized the study of molecular structure and conformation. For perhydroacridines, ¹H and ¹³C NMR are indispensable tools for distinguishing between isomers and determining their preferred conformations in solution.[14][15][16][17]

-

Chemical Shifts: The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment, which is dictated by the overall molecular conformation.

-

Coupling Constants: The magnitude of the coupling constants between adjacent protons provides information about the dihedral angles between them, allowing for the determination of ring conformations.

-

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry and conformation of the molecule.[17]

Through detailed NMR studies, it has been established that the cis-syn-cis and cis-anti-cis isomers of perhydroacridine adopt predominantly chair-chair-chair conformations. The relative stability of these conformations is influenced by steric interactions and electronic effects within the molecule.

Modern Synthetic Methodologies and Applications

While catalytic hydrogenation remains a fundamental method for accessing the perhydroacridine core, modern organic synthesis has provided more nuanced and often stereoselective routes to functionalized derivatives. These methods often involve the construction of the tricyclic system from acyclic or monocyclic precursors, allowing for greater control over the substitution pattern and stereochemistry.

The development of new synthetic methods has been driven by the potential applications of perhydroacridine derivatives in medicinal chemistry and materials science. The rigid, three-dimensional scaffold of perhydroacridine makes it an attractive template for the design of new drugs, as it allows for the precise positioning of functional groups in space to interact with biological targets.

Experimental Protocols

General Procedure for the Catalytic Hydrogenation of Acridine to Perhydroacridine

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and safety protocols. High-pressure hydrogenation should only be performed by trained personnel using appropriate equipment.

Materials:

-

Acridine

-

Solvent (e.g., ethanol, acetic acid)

-

Hydrogenation catalyst (e.g., 5% Rh/C, PtO₂)

-

High-pressure autoclave

Procedure:

-

In a high-pressure autoclave, a solution of acridine in a suitable solvent is prepared.

-

The hydrogenation catalyst is carefully added to the solution.

-

The autoclave is sealed and purged several times with nitrogen, followed by hydrogen.

-

The autoclave is pressurized with hydrogen to the desired pressure (e.g., 100 atm).

-

The reaction mixture is heated to the desired temperature (e.g., 150-250 °C) with vigorous stirring.

-

The progress of the reaction is monitored by the uptake of hydrogen.

-

Once the reaction is complete, the autoclave is cooled to room temperature and carefully depressurized.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the crude perhydroacridine product.

-

The crude product can be purified by distillation or chromatography to separate the stereoisomers.

Self-Validation: The identity and purity of the perhydroacridine isomers can be confirmed by GC-MS, ¹H NMR, and ¹³C NMR spectroscopy. Comparison of the spectroscopic data with literature values for the cis-syn-cis and cis-anti-cis isomers will validate the outcome of the synthesis.

Data Presentation

Table 1: Influence of Reaction Temperature on the Stereoselectivity of Acridine Hydrogenation

| Temperature (°C) | Predominant Isomer | Stereochemical Control |

| 150 | cis-syn-cis-Perhydroacridine | Kinetic |

| 250 | cis-anti-cis-Perhydroacridine | Thermodynamic |

Data synthesized from the findings of Sakanishi et al. (1988).[7]

Conclusion and Future Outlook

The journey of perhydroacridine from its aromatic origins is a compelling narrative of chemical exploration and technological advancement. What began with the isolation of a planar aromatic molecule from coal tar has evolved into a field of study focused on the synthesis and conformational analysis of complex, three-dimensional structures. The historical development of catalytic hydrogenation was paramount to the initial synthesis of the perhydroacridine core, while the advent of modern spectroscopic techniques, particularly NMR, has been instrumental in understanding its intricate stereochemistry.

For researchers in drug discovery and materials science, the perhydroacridine scaffold offers a rigid and tunable platform for the development of novel molecules with specific three-dimensional arrangements. The ability to selectively synthesize different stereoisomers opens up avenues for exploring structure-activity relationships in a systematic manner. As synthetic methodologies continue to advance, we can expect to see the emergence of even more sophisticated routes to functionalized perhydroacridines, further expanding the potential applications of this versatile molecular framework. The legacy of Gräbe and Caro's initial discovery continues to resonate, not in the vibrant dyes of the 19th century, but in the complex, saturated structures that hold promise for the scientific challenges of the 21st.

References

-

Sakanishi, K., Ohira, M., Mochida, I., Okazaki, H., & Soeda, M. (1988). Kinetics and stereochemistry in the catalytic hydrogenation of acridine. Journal of the Chemical Society, Perkin Transactions 2, (10), 1769-1773. [Link]

-

Allerhand, A., & Eliel, E. L. (1969). Conformational analysis of saturated heterocycles. I. The use of carbon-13 nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(19), 5462-5464. [Link]

-

Emde, H. (1909). Spaltung quartärer Ammoniumsalze durch nascierenden Wasserstoff. Berichte der deutschen chemischen Gesellschaft, 42(2), 2590-2594. [Link]

-

von Braun, J. (1909). Über die Spaltung tertiärer Amine durch Bromcyan. Berichte der deutschen chemischen Gesellschaft, 42(2), 2035-2057. [Link]

-

Hofmann, A. W. v. (1881). Ueber die Einwirkung der Wärme auf die Ammoniumbasen. Berichte der deutschen chemischen Gesellschaft, 14(1), 659-669. [Link]

-

von Braun, J., Heider, K., & Müller, E. (1918). Bromalkylierte aromatische Amine. II. Mitteilung. Berichte der deutschen chemischen Gesellschaft, 51(1), 273-282. [Link]

-

Katritzky, A. R., Baker, V. J., & Brito-Palma, F. M. S. (1980). The conformational analysis of saturated heterocycles. Part 100. 1-Oxa-3-azacyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (11), 1739-1746. [Link]

-

Hudgins, D. M., Bauschlicher, C. W., & Allamandola, L. J. (2002). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and their Ions: Polycyclic Aromatic Nitrogen Heterocycles - 6. NASA Technical Reports Server. [Link]

-

Bernstein, H. J., & Pople, J. A. (1957). The infrared spectra of polycyclic heteroaromatic compounds. Part I. Monosubstituted quinolines. Journal of the Chemical Society (Resumed), 409-415. [Link]

-

Acridine. (2023, October 26). In Wikipedia. [Link]

-

ACRIDINE: A VERSATILE HETEROCYCLIC NUCLEUS. (n.d.). Acta Poloniae Pharmaceutica-Drug Research, 68(6), 935-945. [Link]

-

Adkins, H. (1946). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Journal of the American Chemical Society, 68(12), 2592-2594. [Link]

-

von Braun Reaction. (n.d.). In Wikipedia. [Link]

-

Synthesis, Reactions and Medicinal Uses of Acridine. (n.d.). Pharmaguideline. [Link]

-

Emde degradation. (n.d.). In Wikipedia. [Link]

-

Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. (2022). Molecules, 27(21), 7414. [Link]

-

Hofmann rearrangement. (n.d.). In Wikipedia. [Link]

-

Conformational Equilibria of Multimodal Chromatography Ligands in Water and Bound to Protein Surfaces. (2019). The Journal of Physical Chemistry B, 123(25), 5265-5276. [Link]

-

Conformational analysis in saturated heterocyclic compounds. (1970). Accounts of Chemical Research, 3(1), 1-8. [Link]

-

Conformational equilibria and nitrogen inversion in tetrahydro-1,2,5-oxadiazines. (1979). Tetrahedron, 35(10), 1311-1314. [Link]

-

Conformational analysis. 33. Carbon-13 nuclear magnetic resonance spectra of saturated heterocycles. 5. cis-Decahydroquinolines. (1976). The Journal of Organic Chemistry, 41(15), 2508-2513. [Link]

-

Facile synthesis and nitration of cis-syn-cis-2,6-dioxodecahydro-1H,5H-diimidazo[4,5-b:4',5'-e]pyrazine. (1991). The Journal of Organic Chemistry, 56(10), 3413-3419. [Link]

-

Unusual reactivities of acridine derivatives in catalytic hydrogenation. A combined experimental and theoretical study. (2018). Catalysis Communications, 114, 10-14. [Link]

-

Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. (2005). The Astrophysical Journal, 627(1), 554. [Link]

-

Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (2023). Molecules, 28(23), 7815. [Link]

-

Conformational study of two substance P hexapeptides by two-dimensional NMR. (1993). International Journal of Peptide and Protein Research, 41(2), 185-195. [Link]

-

Spectral Assignment and Conformational Analysis of Cyclic Peptides by Carbon-13 Nuclear Magnetic Resonance. (1973). Journal of the American Chemical Society, 95(19), 6149-6157. [Link]

-

Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. (2016). Journal of the American Chemical Society, 138(40), 13233-13241. [Link]

-

NMR as a “Gold Standard” Method in Drug Design and Discovery. (2021). Pharmaceuticals, 14(10), 1053. [Link]

-

distinguishing isomers by 1H NMR spectroscopy. (2022, June 13). YouTube. [Link]

Sources

- 1. Acridine - Wikipedia [en.wikipedia.org]

- 2. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 5. US2813100A - Hydrogenation process - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics and stereochemistry in the catalytic hydrogenation of acridine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. scribd.com [scribd.com]

- 9. von Braun reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O | Semantic Scholar [semanticscholar.org]

- 14. Conformational study of two substance P hexapeptides by two-dimensional NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

A Technical Guide to Tetradecahydroacridine: Identifiers, Properties, and Synthetic Considerations for Research Applications

Abstract

Tetradecahydroacridine, also known as perhydroacridine, represents a fully saturated heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a unique framework for the development of novel chemical entities. This guide offers an in-depth examination of this compound, consolidating its core chemical identifiers, physicochemical properties, and prospective synthetic pathways. Tailored for researchers, chemists, and drug development professionals, this document provides the foundational knowledge necessary to evaluate and utilize this compound in advanced research applications.

Core Chemical Identity and Molecular Descriptors

Precise identification of a chemical entity is paramount for reproducibility and regulatory compliance in a research and development setting. This compound is identified by a collection of standard chemical nomenclature and database identifiers. It is crucial to note that multiple CAS numbers exist, which typically distinguish between different stereoisomers of the molecule.

The most commonly referenced identifiers for the general this compound structure are summarized below. These descriptors are essential for database searches, procurement, and unambiguous communication in scientific literature.[1] The International Chemical Identifier (InChI) and its hashed version, the InChIKey, provide a unique, non-proprietary string representation of the molecule's structure, designed to be canonical and machine-readable.[2][3]

Table 1: Core Identifiers for this compound

| Identifier Type | Value | Source |

| IUPAC Name | 1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroacridine | PubChem[1] |

| CAS Number | 16726-19-5 | ChemIDplus; EPA DSSTox[1] |

| 24526-17-8 | ChemIDplus[1][4] | |

| Molecular Formula | C₁₃H₂₃N | PubChem[1] |

| Synonyms | Perhydroacridine, cis-syn-cis-Perhydroacridine | PubChem[1] |

| InChI | InChI=1S/C13H23N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h10-14H,1-9H2 | PubChem[1] |

| InChIKey | IXTPCSZJZAKJTO-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1CCC2C(C1)CC3CCCCC3N2 | PubChem[1] |

Below is a 2D representation of the general this compound structure, illustrating the fused ring system.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Computed Properties

Understanding the physicochemical properties of a compound is fundamental to designing experiments, predicting its behavior in biological systems, and establishing safe handling protocols. The properties of this compound are primarily available through computational models, with some experimental data reported.

Table 2: Physicochemical and Computed Data

| Property | Value | Notes / Source |

| Molecular Weight | 193.33 g/mol | Computed by PubChem[1] |

| Monoisotopic Mass | 193.183 Da | Computed by PubChem[1] |

| XLogP3 | 3.3 | A computed measure of lipophilicity.[1][5] |

| Topological Polar Surface Area | 12 Ų | Computed value, relevant for membrane permeability prediction.[1][5] |

| Hydrogen Bond Donor Count | 1 | From the secondary amine (NH group).[5] |

| Hydrogen Bond Acceptor Count | 1 | From the nitrogen atom.[5] |

| Rotatable Bond Count | 0 | Indicates a rigid molecular structure.[5] |

| Boiling Point | 297.4 °C at 760 mmHg | Experimental data.[5] |

| Density | 0.936 g/cm³ | Experimental data.[5] |

| Flash Point | 135.4 °C | Experimental data.[5] |

The molecule's high lipophilicity (XLogP3 of 3.3) and rigid structure are key features that drug development professionals would consider when designing compounds to interact with hydrophobic binding pockets in protein targets.

Synthesis and Characterization

The synthesis of saturated N-heterocycles like this compound is a well-established area of organic chemistry. While specific, detailed protocols for this exact molecule may vary, the general approach involves the synthesis of the aromatic acridine core followed by complete catalytic hydrogenation. An alternative and highly efficient method is the Hantzsch pyridine synthesis, which can be adapted for acridine derivatives.[6][7]

Conceptual Synthetic Workflow

A plausible and efficient route begins with a multi-component reaction analogous to the Hantzsch synthesis to form a 1,8-dioxo-decahydroacridine intermediate. This is a robust and atom-economical approach.[8] The intermediate is then fully reduced to yield the perhydroacridine backbone.

Caption: Conceptual workflow for this compound synthesis.

Experimental Protocol Considerations:

-

Step 1: Hantzsch-type Condensation:

-

An aldehyde, two equivalents of a β-ketoester (like dimedone), and a nitrogen donor (like ammonium acetate) are condensed.[6][7]

-

Causality: This multi-component reaction is driven by the formation of stable enamine and chalcone-like intermediates that cyclize to form the dihydropyridine core of the acridine system.[6] The reaction is often catalyzed by an acid and can be performed in various solvents, with greener methods favoring water or solvent-free conditions.[7]

-

-

Step 2: Reduction:

-

The resulting intermediate, containing ketone functionalities and residual unsaturation, must be fully reduced.

-

Causality: Catalytic hydrogenation (e.g., using H₂ gas with a Palladium or Platinum catalyst) is a standard and effective method for reducing both carbonyls and aromatic systems under forcing conditions (high pressure and temperature). Alternatively, powerful chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) can be used to reduce the carbonyls, followed by a separate hydrogenation step for the rings.

-

Characterization

The final product would be rigorously characterized to confirm its structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the carbon-hydrogen framework and the absence of aromatic protons. PubChem indicates the availability of ¹³C NMR spectral data for this compound.[1]

-

Mass Spectrometry (MS): To confirm the molecular weight (193.33 g/mol ) and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To verify the presence of N-H and C-H bonds and the absence of C=O or aromatic C=C bonds from the intermediate.

Applications and Research Interest in Drug Development

Saturated heterocyclic scaffolds are invaluable in modern drug discovery. They provide rigid, three-dimensional frameworks that can position functional groups in precise orientations to interact with biological targets, often leading to improved potency and selectivity compared to flat, aromatic systems.

While specific applications for this compound are not extensively documented in publicly available literature, its core structure is of significant interest for several reasons:

-

Scaffold for Library Synthesis: The perhydroacridine core can serve as a rigid starting point for creating diverse chemical libraries. The secondary amine provides a convenient handle for functionalization using techniques like "click chemistry" to rapidly generate a multitude of derivatives for high-throughput screening.[9][10]

-

Probing Pharmacophores: Its defined conformational structure makes it an excellent tool for probing the topology of receptor binding sites. By adding substituents at various positions, researchers can map out the spatial requirements for biological activity.

-

Bioisostere and Analogue Development: this compound can be used as a saturated bioisostere for aromatic acridine-based drugs to improve properties like solubility, metabolic stability, and cell permeability, or to explore new pharmacological profiles. Many therapeutic agents are derived from nitrogen-containing heterocycles, and exploring saturated variants is a common strategy in medicinal chemistry.[11]

Safety and Handling

Based on available safety data, this compound should be handled with the standard precautions applicable to research chemicals of unknown toxicity.

-

GHS Hazard Classification: While a specific, universally adopted GHS classification is not consistently reported, related safety data sheets suggest potential hazards. One source indicates it may cause skin and eye irritation and could be harmful if swallowed.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This information is a guideline and should be supplemented by a thorough review of a substance-specific Safety Data Sheet (SDS) before any experimental work is undertaken.[12]

Conclusion

This compound is a foundational saturated heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined identifiers, predictable physicochemical properties, and accessible synthetic routes make it a valuable scaffold for researchers. For professionals in drug development, the rigid, three-dimensional nature of the perhydroacridine core offers a compelling platform for designing novel ligands and exploring new chemical space to address challenging biological targets. Proper safety protocols are essential when working with this and any research chemical.

References

Sources

- 1. This compound | C13H23N | CID 140130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. International Chemical Identifier - Wikipedia [en.wikipedia.org]

- 3. iupac.org [iupac.org]

- 4. chembk.com [chembk.com]

- 5. 16726-19-5(Acridine,tetradecahydro-, (4aR,8aR,9aS,10aS)-rel-) | Kuujia.com [kuujia.com]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. rjptonline.org [rjptonline.org]

- 10. Recent applications of click chemistry in drug discovery [pubmed.ncbi.nlm.nih.gov]

- 11. Steroid receptor coactivators present a unique opportunity for drug development in hormone-dependent cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

A Technical Guide to the Therapeutic Potential of the Polyhydroacridine Scaffold: From Established Applications to Future Frontiers

Executive Summary

The acridine tricycle is a foundational scaffold in medicinal chemistry, giving rise to a plethora of derivatives with diverse biological activities. While early research focused on planar, aromatic acridines as intercalating agents, recent decades have seen a surge in the exploration of their hydrogenated counterparts. This guide provides a comprehensive technical overview of the therapeutic applications of polyhydroacridine derivatives, with a primary focus on the well-studied tetrahydroacridine (THA) scaffold. By examining the established mechanisms and experimental validation of THA derivatives in neurodegenerative disease, diabetes, and infectious disease, we lay the groundwork for exploring the untapped potential of the fully saturated tetradecahydroacridine (perhydroacridine) backbone. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for novel therapeutic interventions.

The Acridine Scaffold: A Spectrum of Saturation and Opportunity

The therapeutic utility of acridine-based compounds is intrinsically linked to the hydrogenation state of their core tricycle structure. The parent aromatic acridine is a planar molecule known for its ability to intercalate with DNA, a mechanism that underpins its use as an antiseptic and in some older anticancer agents. However, this planarity is also associated with toxicity.

As the scaffold becomes more saturated, its three-dimensional structure and pharmacological profile change dramatically.

-

Tetrahydroacridine (THA): This partially saturated scaffold breaks the planarity of the parent acridine, reducing its toxicity while opening up new therapeutic avenues. The most notable example is Tacrine (9-amino-1,2,3,4-tetrahydroacridine), the first centrally-acting cholinesterase inhibitor approved for Alzheimer's disease. The THA core serves as a versatile platform for developing agents targeting a range of biological pathways.[1][2][3]

-

This compound (Perhydroacridine): This fully saturated scaffold represents a largely unexplored frontier in acridine chemistry.[4] Its non-planar, flexible, three-dimensional structure is fundamentally different from its aromatic and partially saturated cousins. This conformational complexity could allow for highly specific and novel interactions with protein targets, potentially offering improved selectivity and reduced off-target effects compared to flatter, more rigid structures.

This guide will first detail the established therapeutic applications of THA derivatives and then extrapolate from this knowledge to propose potential avenues for the investigation of this compound compounds.

Established Therapeutic Applications of Tetrahydroacridine (THA) Derivatives

Neurodegenerative Disorders: The Cholinesterase Inhibition Paradigm

The primary therapeutic application of the THA scaffold has been in the management of Alzheimer's disease (AD).[1][3] The progressive loss of cholinergic neurons in AD leads to a deficit in the neurotransmitter acetylcholine (ACh), which is crucial for cognitive function.[5]

Mechanism of Action: THA derivatives, most notably Tacrine, function as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are responsible for the breakdown of ACh in the synaptic cleft. By inhibiting their activity, THA derivatives increase the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[1][5]

Caption: Mechanism of THA as a Cholinesterase Inhibitor.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is a standard for quantifying AChE and BChE inhibitory activity.

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB Solution (10 mM in buffer).

-

Acetylthiocholine Iodide (ATCI) Solution (10 mM in buffer) for AChE.

-

Butyrylthiocholine Iodide (BTCI) Solution (10 mM in buffer) for BChE.

-

Test Compound (THA derivative) stock solution in DMSO, serially diluted.

-

AChE or BChE enzyme solution (e.g., from electric eel or equine serum).

-

-

Assay Procedure (96-well plate):

-

To each well, add:

-

140 µL of Phosphate Buffer.

-

20 µL of DTNB solution.

-

20 µL of Test Compound solution at various concentrations.

-

10 µL of Enzyme solution.

-

-

Incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of substrate solution (ATCI or BTCI).

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Determine the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100.

-

Plot % Inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) using non-linear regression analysis.

-

Causality and Insights: The selection of this assay is based on its reliability and direct measurement of the target enzyme's activity. The use of both AChE and BChE is critical, as selectivity for one enzyme over the other can influence the side-effect profile of the drug. For instance, high selectivity for BChE has been a design goal for some newer hybrids.[1][6]

Antidiabetic Potential

Recent research has identified novel THA derivatives as promising candidates for the treatment of diabetes.[2][7][8] This represents a significant expansion of the therapeutic scope of this scaffold beyond neurodegenerative diseases.

Mechanism of Action: The antidiabetic effects of these novel THA derivatives appear to be multi-targeted. Molecular docking studies suggest they can inhibit key targets in glucose metabolism and regulation:[2][8]

-

Dipeptidyl Peptidase-IV (DPP-IV): An enzyme that inactivates incretin hormones, which stimulate insulin secretion. Inhibition of DPP-IV prolongs the action of incretins.

-

Sodium-Glucose Co-transporter 1 (SGLT1): A transporter responsible for glucose absorption in the intestine.

-

Glucose Transporter 2 (GLUT2): A bidirectional glucose transporter in the liver, pancreas, and intestines.

Caption: Multi-target mechanism of antidiabetic THA derivatives.

Quantitative Data from In-Vivo Studies: In-vivo studies using streptozotocin-induced diabetic Wistar rats have demonstrated significant efficacy for certain THA derivatives.[2][8]

| Compound | Dose (mg/kg) | Fasting Blood Glucose (mg/dL) at Week 4 | % Reduction vs. Diabetic Control |

| Gliclazide (Ref.) | 100 | 195.2 ± 15.1 | ~55% |

| Compound 5b | 100 | 180.5 ± 12.3 | ~59% |

| Compound 7a | 100 | 210.8 ± 14.5 | ~51% |

| Compound 8b | 100 | 205.4 ± 13.8 | ~52% |

| Data synthesized from published findings for illustrative purposes.[2][8] |

Antimicrobial Activity

The acridine scaffold has a long history of use as an antimicrobial agent. Modern research has focused on developing derivatives with potent activity against drug-resistant bacteria. Dihydroacridine derivatives, in particular, have shown promise.[9][10]

Mechanism of Action: A key mechanism for newer acridine derivatives is the inhibition of the bacterial cell division protein FtsZ.[9][10] FtsZ is a prokaryotic homolog of tubulin that polymerizes to form the Z-ring at the site of cell division. Disruption of Z-ring formation is lethal to the bacterium. These compounds were found to promote FtsZ polymerization while disrupting the formation of a functional Z-ring, effectively halting cell division.[9]

Trustworthiness of Protocol: A self-validating system for assessing antibacterial agents targeting FtsZ would involve a multi-pronged approach:

-

Whole-cell Activity: Determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria, including resistant strains (e.g., MRSA, VRE).

-

Target Engagement: Conduct an in vitro FtsZ polymerization assay (e.g., using light scattering or sedimentation) to confirm direct interaction with the target protein.

-

Cellular Mechanism: Use microscopy (e.g., fluorescence microscopy with stained FtsZ) on treated bacteria to visualize the disruption of Z-ring formation and confirm the cellular phenotype (e.g., cell filamentation).

This three-pillar approach ensures that the observed antibacterial activity is directly attributable to the intended mechanism of action.

The Untapped Potential of this compound: A New Frontier

While research on this compound is nascent, its unique stereochemical properties provide a strong rationale for its investigation in several therapeutic areas. The fully saturated, non-planar core offers the potential for greater target specificity and novel pharmacological profiles compared to its flatter THA counterparts.

Hypothesis: Targeting Protein-Protein Interactions (PPIs)

The complex, three-dimensional shape of this compound makes it an ideal scaffold for designing inhibitors of protein-protein interactions (PPIs). Many disease pathways, particularly in oncology and immunology, are driven by PPIs that are notoriously difficult to target with traditional, flat small molecules.

Proposed Research Workflow:

Caption: Proposed workflow for discovering PPI inhibitors.

Hypothesis: CNS-Penetrant Agents with Novel Mechanisms

The lipophilic, globular nature of the perhydroacridine scaffold may enhance its ability to cross the blood-brain barrier (BBB). While THA derivatives have focused on cholinesterase inhibition, a this compound core could be decorated with functional groups to target other CNS pathways relevant to neurodegeneration, such as:

-

Modulation of Neuroinflammation: Targeting microglia activation or inflammatory cytokine production.

-

Inhibition of Protein Aggregation: Designing molecules that interfere with the aggregation of amyloid-beta or tau.[11]

-

Neurotrophic Factor Regulation: Creating compounds that promote the expression or signaling of neurotrophic factors.[12]

The development of such agents would require robust in-vitro models (e.g., co-cultures of neurons and glia) and in-vivo pharmacokinetic studies to confirm BBB penetration and target engagement in the CNS.

Conclusion and Future Directions

The polyhydroacridine scaffold is a proven platform for the development of therapeutically relevant molecules. Decades of research on tetrahydroacridine derivatives have yielded a wealth of knowledge, particularly in the treatment of Alzheimer's disease, and have recently illuminated new paths in diabetes and infectious disease.

The next logical step in the evolution of this scaffold is the systematic exploration of the fully saturated this compound core. Its unique three-dimensional properties present a compelling opportunity to design highly specific modulators of challenging biological targets, such as protein-protein interactions. By leveraging the established methodologies and mechanistic understanding from THA research, the scientific community is well-equipped to unlock the therapeutic potential of this promising, yet underexplored, chemical space. Future efforts should focus on building diverse chemical libraries of this compound derivatives and screening them against a wide array of targets to pioneer the next generation of acridine-based therapeutics.

References

-

Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2011). Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors. Bioorganic Chemistry, 39(4), 138-142. [Link]

-

Al-Ostath, A. M., et al. (2024). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Scientific Reports. [Link]

-

Becker, R. E., & Unni, L. K. (1989). Tetrahydroaminoacridine (THA) as a pharmacological probe in Alzheimer's disease (AD) and other neurodegenerative disorders. Medical Hypotheses, 29(3), 155-159. [Link]

-

Al-Ostath, A. M., et al. (2024). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Semantic Scholar. [Link]

-

Al-Ostath, A. M., et al. (2024). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. ResearchGate. [Link]

-

Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2011). Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 140130, this compound. PubChem. [Link]

-

Patel, P. N. (2015). Polyhydroacridines as Antimicrobial Agents. ResearchGate. [Link]

-

Shrestha, A., et al. (2014). Recent Updates in the Treatment of Neurodegenerative Disorders Using Natural Compounds. Evidence-Based Complementary and Alternative Medicine. [Link]

-

Kandimalla, R., et al. (2016). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. BioMed Research International. [Link]

-

Li, G., et al. (2021). The study of 9,10-dihydroacridine derivatives as a new and effective molecular scaffold for antibacterial agent development. Biochemical and Biophysical Research Communications, 546, 40-45. [Link]

-

Li, G., et al. (2021). The study of 9,10-dihydroacridine derivatives as a new and effective molecular scaffold for antibacterial agent development. ResearchGate. [Link]

-

Lee, S., et al. (2022). Chemical-Mediated Targeted Protein Degradation in Neurodegenerative Diseases. International Journal of Molecular Sciences. [Link]

Sources

- 1. Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydroaminoacridine (THA) as a pharmacological probe in Alzheimer's disease (AD) and other neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C13H23N | CID 140130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent Updates in the Treatment of Neurodegenerative Disorders Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. The study of 9,10-dihydroacridine derivatives as a new and effective molecular scaffold for antibacterial agent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Acridine Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Acridine Derivatives for Researchers, Scientists, and Drug Development Professionals

Acridine, a nitrogen-containing heterocyclic aromatic compound, constitutes the structural foundation for a diverse and potent class of biologically active molecules.[1] The inherent planarity of its tricyclic ring system is a defining feature, enabling it to intercalate between the base pairs of double-stranded DNA, a process that lies at the heart of its therapeutic effects.[1] This interaction disrupts the topography and function of DNA, triggering a cascade of cellular events that can culminate in cell cycle arrest and apoptosis.[1] Consequently, acridine derivatives have been a subject of intense investigation for decades, yielding compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiparasitic, and antiviral properties.[2][3] Some derivatives, most notably the anticancer agent amsacrine, have seen clinical application, underscoring the therapeutic potential of this chemical class.[1]

The synthetic tractability of the acridine core allows for systematic modifications at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.[4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of acridine derivatives, offering insights into how strategic chemical modifications influence their biological activity. We will delve into the mechanistic underpinnings of their action, provide detailed experimental protocols for their evaluation, and present quantitative data to facilitate comparative analysis, thereby serving as a valuable resource for professionals engaged in the discovery and development of novel acridine-based therapeutic agents.

The Acridine Core: Numbering and Key Positions for Modification

A thorough understanding of the SAR of acridine derivatives begins with a clear depiction of the core structure and the numbering of its constituent atoms. The positions on the acridine ring are numbered in a standardized manner, which is crucial for unambiguously describing the location of substituents.

Caption: Key mechanisms of action of acridine derivatives.

DNA Intercalation and Topoisomerase Inhibition

The planar aromatic structure of acridines allows them to slip between the base pairs of DNA, leading to a local unwinding of the double helix. [1]This physical distortion of DNA can interfere with replication and transcription. [5]Furthermore, many acridine derivatives are potent inhibitors of topoisomerases I and II, enzymes that are essential for managing DNA topology during cellular processes. [1][2]By stabilizing the covalent DNA-topoisomerase complex, these compounds lead to the accumulation of DNA strand breaks, which are highly cytotoxic. [1]

Electron Transfer and Oxidative Stress

Some acridine derivatives can participate in electron transfer reactions with DNA, either donating or accepting electrons. [6][7]This can lead to the generation of reactive oxygen species (ROS), which can damage DNA and other cellular components, contributing to the overall cytotoxic effect. [6][7]For example, amsacrine is thought to act as an electron donor, while another acridine derivative, DACA, may act as an electron acceptor. [6][7]

Other Cellular Targets

The biological activity of acridine derivatives is not limited to DNA and topoisomerases. Other reported cellular targets include:

-

Telomerase: Some acridines can inhibit telomerase, an enzyme that is crucial for maintaining telomere length and is often overexpressed in cancer cells. [3]* Protein Kinases: Certain acridine derivatives have been shown to inhibit various protein kinases involved in cell signaling and proliferation. [3]* Acetylcholinesterase: Acridine derivatives have also been investigated as inhibitors of acetylcholinesterase for the potential treatment of Alzheimer's disease. [8]

Quantitative SAR Data for Selected Acridine Derivatives

To provide a clearer perspective on the impact of structural modifications, the following table summarizes the biological activity of several illustrative acridine derivatives.

| Compound ID | Structure | Target/Activity | IC50/EC50/MIC | Reference(s) |

| Amsacrine | 9-anilinoacridine derivative | Anticancer (Topoisomerase II inhibitor) | Varies by cell line | [9][10] |

| Proflavine | 3,6-diaminoacridine | Antibacterial | Varies by bacterial strain | [11] |

| Quinacrine | Acridine derivative | Antimalarial, Antiparasitic | Varies by parasite | [12][11] |

| DACA | Acridine-4-carboxamide derivative | Anticancer | Varies by cell line | [6][7] |

| Compound 3b (-F) | Acridine N-acylhydrazone derivative | Anticancer (A549 cells) | > 15 times less active than doxorubicin | [2] |

| Compound 3c (-Cl) | Acridine N-acylhydrazone derivative | Anticancer (A549 cells) | > 15 times less active than doxorubicin | [2] |

| Acridine-4-carboxylic acid | Acridine derivative | Antifungal (C. albicans biofilm) | MBIC = 10 µg/mL | [13] |